Methyl 4-(3-chlorophenoxy)benzoate

Description

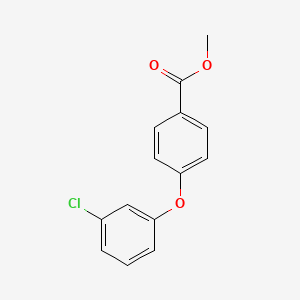

Methyl 4-(3-chlorophenoxy)benzoate is a benzoate ester derivative featuring a 3-chlorophenoxy substituent at the para position of the benzene ring.

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

methyl 4-(3-chlorophenoxy)benzoate |

InChI |

InChI=1S/C14H11ClO3/c1-17-14(16)10-5-7-12(8-6-10)18-13-4-2-3-11(15)9-13/h2-9H,1H3 |

InChI Key |

FPLNAOXWMOLQNA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-chlorophenoxy)benzoate can be synthesized through the esterification of 4-(3-chlorophenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

Oxidation: 4-(3-chlorophenoxy)benzoic acid.

Reduction: 4-(3-chlorophenoxy)benzyl alcohol.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenoxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(3-chlorophenoxy)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to methyl 4-(3-chlorophenoxy)benzoate, differing in substituent type, position, or backbone complexity:

Table 1: Key Properties of Structurally Related Compounds

Physicochemical Properties

- Melting Points and Solubility: Triazine-linked compounds (e.g., C₂₂H₁₆ClN₅O₄) have higher molecular weights (~470 g/mol) and likely higher melting points due to extended conjugation and hydrogen bonding from amino groups. In contrast, Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate (258.7 g/mol) may exhibit lower melting points due to aliphatic chain flexibility .

- Spectral Characteristics: ¹H NMR Shifts: Aromatic protons in triazine derivatives resonate between δ 6.7–8.3 ppm, influenced by electron-withdrawing chlorine and triazine ring effects. Meta-chlorophenoxy substituents cause distinct deshielding compared to para isomers . XLogP3 Values: The chromen-based analog () has a higher hydrophobicity (XLogP3 = 6.5) due to the trifluoromethyl group and fused ring system, whereas triazine derivatives likely have lower values due to polar amino groups .

Functional Implications

- Bioactivity: Triazine-linked compounds are explored for antimicrobial and herbicidal applications, where chlorine position modulates target binding. The 3-chlorophenoxy group may enhance lipid membrane penetration compared to 4-chloro analogs .

- Material Science: Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate’s C–H⋯O interactions suggest utility in crystal engineering for optoelectronic materials .

Biological Activity

Methyl 4-(3-chlorophenoxy)benzoate is an organic compound with significant potential in biological research and applications. This compound, with the molecular formula C₁₄H₁₁ClO₃, is classified as an ester and is derived from benzoic acid. Its unique structure, particularly the chlorophenoxy group, influences its reactivity and biological activity, making it a subject of interest in various scientific studies.

Chemical Structure and Properties

This compound features a benzoate moiety with a chlorine atom positioned on the phenoxy group. This specific arrangement contributes to its distinct chemical and physical properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClO₃ |

| Molecular Weight | 264.69 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit certain enzymes or disrupt cellular pathways, which could lead to various biological effects. The exact molecular interactions are still under investigation, but it is believed that these interactions may involve proteins and nucleic acids, influencing biochemical pathways relevant to therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits antimicrobial and antifungal properties. These activities have been documented in several studies:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies have reported significant inhibition of growth in Gram-positive bacteria.

- Antifungal Activity : Similarly, it has demonstrated antifungal properties against common fungal pathogens, indicating its utility in treating fungal infections.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, showcasing its potential as a therapeutic agent in infections caused by resistant strains.

- Antifungal Studies : Another investigation evaluated the antifungal effects of the compound against Candida albicans. The findings revealed that this compound inhibited fungal growth at concentrations as low as 16 µg/mL, suggesting its possible application in antifungal therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Antimicrobial Activity | Antifungal Activity |

|---|---|---|

| This compound | Yes (MIC: 32 µg/mL) | Yes (MIC: 16 µg/mL) |

| Methyl 4-(4-chlorophenoxy)benzoate | Moderate | No |

| Methyl 4-(2-chlorophenoxy)benzoate | Low | Moderate |

This comparison highlights the unique efficacy of this compound relative to its analogs, particularly emphasizing its superior antimicrobial and antifungal activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.